Home > Products > Screening Compounds P74780 > 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 2034472-27-8

1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-2506813
CAS Number: 2034472-27-8
Molecular Formula: C19H25N7O3
Molecular Weight: 399.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule belonging to a novel class of highly selective p38 mitogen-activated protein (MAP) kinase inhibitors. [] It exhibits promising activity against p38α and p38β isoforms, demonstrating significant potential for research related to inflammatory responses and related diseases.

  • Compound Description: H2bihyat is a tridentate ligand that exhibits strong binding affinity and high selectivity for the uranyl ion ([UO2]2+). It serves as the foundational structure for the development of novel binucleating ligands designed to complex with hard metal ions like uranium(VI) and vanadium(V) [].
  • Compound Description: H4qtn is a binucleating ligand synthesized based on the structural features of H2bihyat. It forms thermodynamically stable binuclear complexes with hard metal ions, particularly [UO2]2+ and [VO2]+, exhibiting enhanced stability compared to the mononuclear complexes formed by H2bihyat [].
  • Compound Description: H4pdl is another binucleating ligand derived from H2bihyat, designed for complexation with hard metal ions []. This compound is capable of forming binuclear complexes with both uranyl ([UO2]2+) and vanadyl ([VO2]+) ions.
  • Compound Description: H4enl is a binucleating ligand structurally analogous to H4qtn and H4pdl, designed to coordinate with hard metal ions like uranium(VI) and vanadium(V) []. This ligand effectively forms binuclear complexes with both [UO2]2+ and [VO2]+ ions.

(R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide (8)

  • Compound Description: This compound is a potent and selective small-molecule inhibitor of ADAMTS-5, discovered through encoded library technology (ELT) []. It exhibits an IC50 value of 30 nM for ADAMTS-5 inhibition, demonstrating significant selectivity over other ADAMTS enzymes and matrix metalloproteinases (MMPs).

(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines

  • Compound Description: These compounds were investigated for their reactions with triethyl orthoacetate to synthesize pyrimido[1,2-a][1,3,5]triazin-6-ones []. The research revealed that the reaction outcome is significantly influenced by the substituents on the guanidine moiety, with some derivatives undergoing an unexpected rearrangement during the reaction.

4-substituted-2-methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-ones

  • Compound Description: These compounds are the products of a novel thermal rearrangement observed when specific (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines react with triethyl orthoacetate []. This rearrangement involves the opening of the pyrimidine ring and subsequent recyclization to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold.

2-substituted-4-methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-ones

  • Compound Description: This class of compounds represents the anticipated products obtained from the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate when the guanidine substituent is a tertiary amine or aniline [].
  • Compound Description: This specific compound was formed as a result of reacting certain (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with N,N-dimethylacetamide dimethyl acetal (DMA-DMA), a one-carbon inserting synthon, where a second molecule of DMA-DMA reacts further with the initially formed pyrimido[1,2-a][1,3,5]triazin-6-one [].

2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one

  • Compound Description: This compound is the product of a cyclocondensation reaction between N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and benzaldehyde []. The reaction proceeds with chemo- and regioselectivity, leading to the formation of a 1,3,5-triazine ring fused to the pyrimidine moiety.
  • Compound Description: These compounds serve as crucial intermediates in the synthesis of diverse heterocyclic compounds, including thiazolopyrimidines, triazines, and oxadiazepines, which are investigated for their anti-inflammatory and analgesic properties [, ].

N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide (7a–b)

  • Compound Description: These compounds represent a class of thiazolopyrimidines synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide [, ]. They are evaluated for their anti-inflammatory and analgesic potential.
  • Compound Description: These compounds are various heterocyclic compounds, including triazines and oxadiazepines, synthesized from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide [, ]. They were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some exhibiting notable COX-2 inhibitory activity.

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

  • Compound Description: PS200981 is a p38 MAP kinase inhibitor identified through high-throughput screening of a combinatorial library []. It exhibits an IC50 of 1 µM against p38 kinase and inhibits LPS-induced TNF production in human monocytes.

(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

  • Compound Description: PS166276 is a potent and selective p38 MAP kinase inhibitor, structurally related to PS200981, with improved potency and reduced cytotoxicity [].

1,3,5-triazin-2-amine, N,N-dihexyl-4,6-bis(2-naphthalenylthio)-

  • Compound Description: This compound was identified in the ethanol extract of Combretum hispidum roots during GC-MS analysis [].
Synthesis Analysis

The synthesis of 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  1. Formation of the Dihydropyridine Core: The initial step may involve the condensation of appropriate aldehydes or ketones with 1,3-dicarbonyl compounds in the presence of ammonium acetate or another nitrogen source to form the dihydropyridine structure.
  2. Introduction of Substituents: The morpholino and pyrrolidinyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of a suitable pyrrolidine derivative with an activated triazine can yield the desired substitution.
  3. Carboxamide Formation: The final step involves converting the keto group into a carboxamide through reaction with an amine under acidic or basic conditions.

The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis, and solvents such as dichloromethane or dimethylformamide may be used to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be described as follows:

  • Core Structure: The compound features a dihydropyridine ring fused with a triazine moiety. The triazine ring is substituted at one position with a morpholino group and another with a pyrrolidinyl group.
  • Functional Groups: The presence of a carboxamide group contributes to the compound's solubility and potential reactivity. The methyl group at the nitrogen atom enhances lipophilicity.

Structural Data

The molecular formula for this compound is C15_{15}H20_{20}N6_{6}O2_{2}, indicating it contains 15 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is approximately 316.36 g/mol.

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of electrophilic sites on the triazine ring allows for nucleophilic substitution reactions with various nucleophiles.
  2. Oxidation/Reduction: The keto group can undergo oxidation to yield carboxylic acids or reduction to form alcohols or amines.
  3. Rearrangements: Under specific conditions, rearrangements may occur leading to different structural isomers.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.

The conditions often involve controlled temperatures and inert atmospheres to minimize side reactions.

Mechanism of Action

The mechanism of action for 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully elucidated but likely involves interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Binding: It could bind to receptors affecting signaling pathways relevant to its biological activity.

Experimental studies would be necessary to determine specific interactions and confirm its pharmacological profile.

Physical and Chemical Properties Analysis

The physical properties of 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include:

  • Solubility: Likely soluble in polar solvents due to the presence of polar functional groups.
  • Melting Point: Specific melting point data would need experimental determination but can be estimated based on similar compounds.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the amide bond.

Applications

This compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated as a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.
  3. Material Science: Its unique structure may lend itself to applications in developing new materials or polymers.

Properties

CAS Number

2034472-27-8

Product Name

1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C19H25N7O3

Molecular Weight

399.455

InChI

InChI=1S/C19H25N7O3/c1-24-6-4-5-14(17(24)28)16(27)20-13-15-21-18(25-7-2-3-8-25)23-19(22-15)26-9-11-29-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,20,27)

InChI Key

XANYEMNWCLSSPS-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.